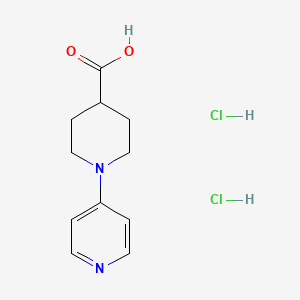
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride is an organic compound with the molecular formula C11H14N2O2.2HCl. It is a derivative of piperidine and pyridine, two heterocyclic compounds that are widely used in medicinal chemistry and organic synthesis
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of pyridine-4-carboxylic acid and piperidine-4-carboxylic acid as starting materials. These compounds are reacted in the presence of a dehydrating agent, such as thionyl chloride, to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or piperidine ring is substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride: This compound has a similar structure but differs in the position of the pyridine ring, which can affect its chemical properties and biological activity.
1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride:
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields.
Properties
Molecular Formula |
C11H16Cl2N2O2 |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
1-pyridin-4-ylpiperidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);2*1H |
InChI Key |
NXHPPUXRFOXSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)


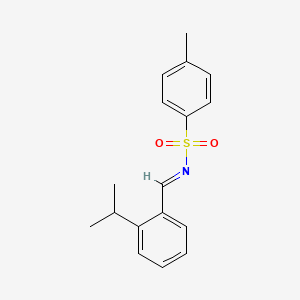
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
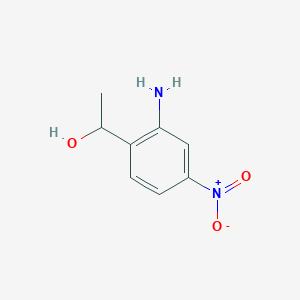
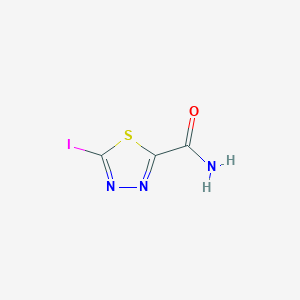
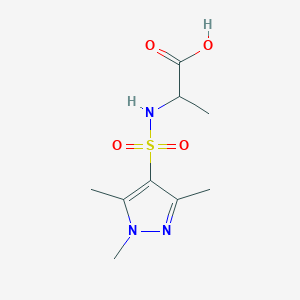
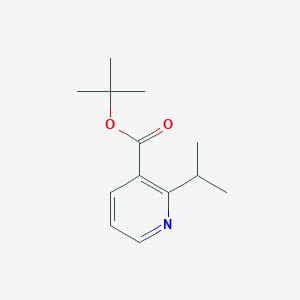

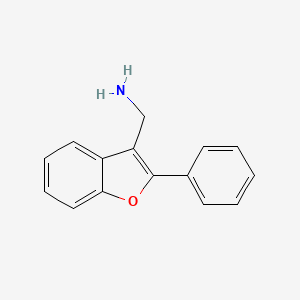
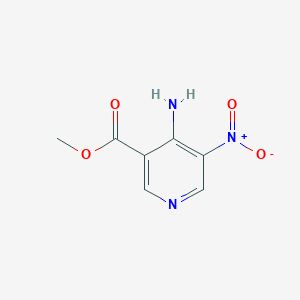
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
